Detection Sensitivity: 2-Oxohistidine Amino Acid Analysis vs. Standard DNPH Carbonyl Assay
2-Oxohistidine can be detected at substantially lower modification levels than those required by the standard DNPH total carbonyl assay. Lewisch et al. demonstrated that 1 pmol of 2-oxohistidine was readily detected in a protein hydrolysate containing 1700 pmol total amino acids, corresponding to a modification level of ~0.06% [1]. In contrast, the standard DNPH photometric assay has a carbonyl detection limit of 443 pmol and requires a minimum of 2,000 µg protein input per measurement, with an additional 30% overestimation from non-specific DNPH binding [2].
| Evidence Dimension | Minimum detectable modification level in protein hydrolysates |
|---|---|
| Target Compound Data | 1 pmol 2-oxohistidine in 1700 pmol total amino acids (~0.06% modification) |
| Comparator Or Baseline | Standard DNPH assay: detection limit 443 pmol carbonyl; minimum protein input 2,000 µg; 30% non-specific overestimation |
| Quantified Difference | At least 440-fold lower absolute detection limit (1 pmol vs. 443 pmol); modification-level sensitivity ~17-fold better (~0.06% vs. ~1% minimum) |
| Conditions | 2-oxohistidine: ion-exchange chromatography with post-column OPA derivatization after DTT-stabilized acid hydrolysis. DNPH: standard spectrophotometric method at 360–370 nm. |
Why This Matters
For researchers quantifying low-level oxidative damage in limited samples (e.g., clinical biopsies, precious recombinant proteins), 2-oxohistidine-specific amino acid analysis offers detection sensitivity unattainable with total carbonyl assays.
- [1] Lewisch SA, et al. Determination of 2-oxohistidine by amino acid analysis. Anal Biochem. 1995;231(2):440-446. doi:10.1006/abio.1995.9974. View Source
- [2] Georgiou CD, et al. Protein and cell wall polysaccharide carbonyl determination by a neutral pH 2,4-dinitrophenylhydrazine-based photometric assay. Redox Biol. 2018;17:128-142. Table 1. doi:10.1016/j.redox.2018.04.010. View Source
